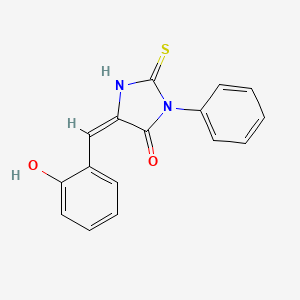
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Vue d'ensemble
Description
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, commonly referred to as HMP, is an organic compound with a wide range of applications in scientific research and laboratory experiments. HMP is a five-membered heterocyclic compound that is synthesized from various chemical precursors, such as benzaldehyde, thiophenol, and ammonium acetate. This compound is used in a variety of scientific fields due to its unique properties, including its ability to act as a ligand in coordination chemistry and its ability to interact with various biological molecules.
Applications De Recherche Scientifique
Synthesis and Structure
Synthesis Techniques : Various studies have focused on the synthesis of derivatives of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, employing different methods like refluxation and condensation reactions. These techniques are crucial for the preparation of the compound and its derivatives for further research and application (Patel et al., 2009), (Naganagowda & Petsom, 2012).
Structural Analysis : The crystal and molecular structure of derivatives of this compound have been analyzed, providing insights into their chemical behavior and potential applications. These studies often involve examining intra and intermolecular interactions and hydrogen bonding patterns (Hu & Chen, 2015), (Wang, Chu, & Su, 2005).
Chemical Properties and Reactions
Physicochemical Properties : The physicochemical properties, including electronic and IR spectra, of the compound and its derivatives have been a subject of research. Understanding these properties is essential for predicting the compound's reactivity and stability in different environments (Kvitko, Khozeeva, & El'tsov, 1979).
Reactivity and Applications in Synthesis : Research has been conducted on the reactivity of 5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one with various compounds, leading to the synthesis of novel derivatives. These derivatives have potential applications in various fields, including materials science and pharmacology (Abou-Zied & El-Mansory, 2014).
Biological Activities
Antimicrobial Activities : Some derivatives of this compound have been evaluated for their antimicrobial properties against different bacterial and fungal strains. This aspect of research is crucial for the development of new antimicrobial agents (Baldaniya, 2010).
Photophysical Behavior : Studies on the photophysical behavior of green fluorescent protein-like chromophore analogues of this compound have been conducted. These analogues exhibit enhanced fluorescence properties, indicating potential applications in biological imaging and sensing (Gutiérrez et al., 2015).
Potential in Drug Discovery
Drug Discovery Applications : The compound and its derivatives are considered as privileged scaffolds in drug discovery. Their synthesis has been explored for creating highly substituted nitrogen heterocycles, which are crucial in the development of new therapeutic agents (de Lima et al., 2022).
Antitumor Activity : Some derivatives have been synthesized as structural analogs of antitumor compounds. Their cytotoxicity against human lung carcinoma cells indicates their potential in cancer therapy (Barskaia et al., 2015).
Propriétés
IUPAC Name |
(5E)-5-[(2-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14-9-5-4-6-11(14)10-13-15(20)18(16(21)17-13)12-7-2-1-3-8-12/h1-10,19H,(H,17,21)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXFPZYLRIRUBX-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3O)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3O)/NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



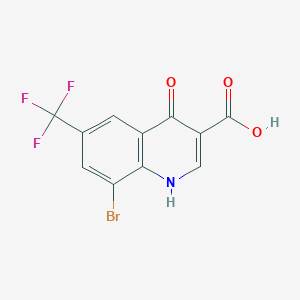
![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)
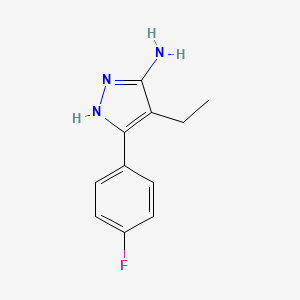
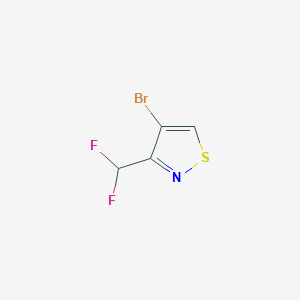
![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)
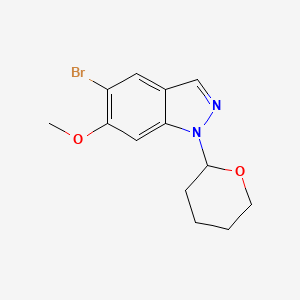
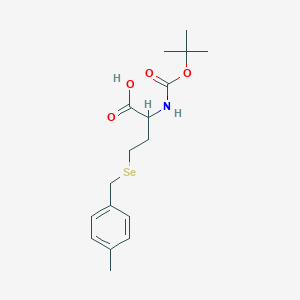
![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)
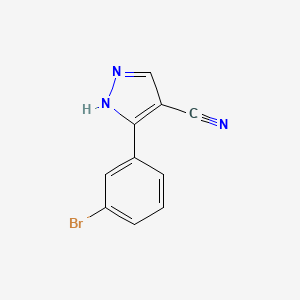
![4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate](/img/structure/B1384707.png)
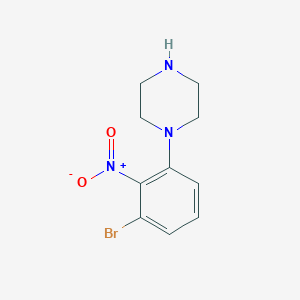
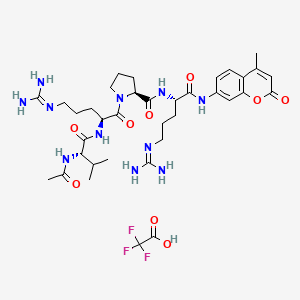
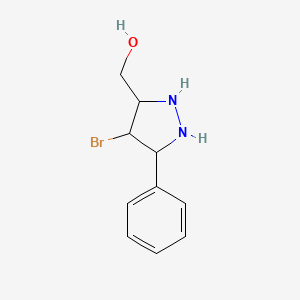
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)